molecular formula C23H33Cl2FN2O3 B2798910 1-(2-(2,6-Dimethylphenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215647-74-7

1-(2-(2,6-Dimethylphenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2798910
CAS No.: 1215647-74-7
M. Wt: 475.43
InChI Key: NPIMLPSBMBMVCT-UHFFFAOYSA-N
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Description

1-(2-(2,6-Dimethylphenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl2FN2O3 and its molecular weight is 475.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound is involved in the synthesis and evaluation of various biologically active molecules. For instance, its derivatives have been synthesized and examined for their calcium-antagonistic and hypotensive activities, indicating a focus on cardiovascular applications. The specific stereogenic center in these molecules plays a crucial role in their biological activity, highlighting the importance of stereochemistry in drug development (Sakoda, Kamikawaji, & Seto, 1992).

Catalytic Enantioselective Synthesis

A related compound has been identified as a promising candidate for treating cocaine abuse, showcasing the potential of these molecules in addiction therapy. The key to its synthesis lies in the catalytic enantioselective addition, demonstrating the compound's versatility and potential in therapeutic applications (Forrat, Ramón, & Yus, 2007).

Spectroscopic Studies

Spectroscopic studies on similar molecules have provided detailed insights into their structural characteristics. Techniques like DEPT, H-H COSY, HMQC, and HMBC have been utilized for complete NMR assignments, aiding in the deeper understanding of these compounds' chemical properties (Qin et al., 2005).

Structural Characterization and Biological Evaluation

The structural characterization and biological evaluation of aminoalkanol derivatives of related compounds have shown expected β-Adrenolytic and/or Anxiolytic Activity. Such studies are crucial for the development of new therapeutic agents, illustrating the broad range of potential health applications of these compounds (Kossakowski, Hejchman, & Wolska, 2002).

Exploration of Derivatives for Neurotransmitter Transporter Affinity

Further research has explored the role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for dopamine and serotonin transporters. Such studies are pivotal for the development of drugs targeting neurological disorders, including depression and anxiety (Lewis et al., 2003).

Properties

IUPAC Name

1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O3.2ClH/c1-18-6-5-7-19(2)23(18)29-15-14-28-17-20(27)16-25-10-12-26(13-11-25)22-9-4-3-8-21(22)24;;/h3-9,20,27H,10-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIMLPSBMBMVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.